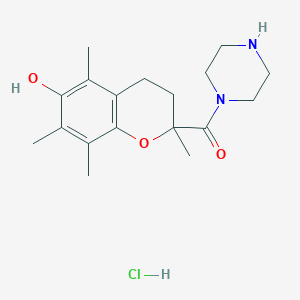

2,5,7,8-tetramethyl-2-(piperazine-1-carbonyl)-3,4-dihydro-2H-1-benzopyran-6-ol hydrochloride

Übersicht

Beschreibung

2,5,7,8-tetramethyl-2-(piperazine-1-carbonyl)-3,4-dihydro-2H-1-benzopyran-6-ol hydrochloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a benzopyran ring system substituted with multiple functional groups, including a piperazine moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,7,8-tetramethyl-2-(piperazine-1-carbonyl)-3,4-dihydro-2H-1-benzopyran-6-ol hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Benzopyran Ring: The benzopyran ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a phenol derivative and an aldehyde or ketone.

Introduction of the Piperazine Moiety: The piperazine group can be introduced through a nucleophilic substitution reaction, where a piperazine derivative reacts with an appropriate electrophile on the benzopyran ring.

Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2,5,7,8-tetramethyl-2-(piperazine-1-carbonyl)-3,4-dihydro-2H-1-benzopyran-6-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions may introduce new alkyl or acyl groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects. Its structural features suggest it may interact with various biological targets:

- Antioxidant Activity : Studies have indicated that derivatives of benzopyran compounds exhibit significant antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.

- Neuroprotective Effects : Research has shown that similar compounds can protect neuronal cells from apoptosis and oxidative damage, indicating potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Pharmacological Studies

Pharmacological research has explored the compound's effects on different biological systems:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. The mechanism involves inducing apoptosis in cancer cells through various signaling pathways.

- Antimicrobial Properties : The compound has shown promise against certain bacterial strains, suggesting potential applications in developing new antibiotics.

Drug Development

As a lead compound, 2,5,7,8-tetramethyl-2-(piperazine-1-carbonyl)-3,4-dihydro-2H-1-benzopyran-6-ol hydrochloride can serve as a scaffold for the synthesis of novel drugs:

- Structure-Activity Relationship (SAR) Studies : Researchers can modify the piperazine moiety or the benzopyran core to enhance biological activity or reduce toxicity.

- Formulation Development : The compound's solubility and stability can be optimized for better bioavailability in pharmaceutical formulations.

Case Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal examined the neuroprotective effects of similar benzopyran derivatives on cultured neuronal cells. The results indicated that these compounds could significantly reduce oxidative stress markers and improve cell viability under neurotoxic conditions.

Case Study 2: Anticancer Activity

In vitro studies have demonstrated that modifications to the benzopyran structure enhance cytotoxic effects against breast cancer cell lines. The research highlighted the importance of specific functional groups in improving efficacy and selectivity towards cancer cells.

Wirkmechanismus

The mechanism of action of 2,5,7,8-tetramethyl-2-(piperazine-1-carbonyl)-3,4-dihydro-2H-1-benzopyran-6-ol hydrochloride involves its interaction with specific molecular targets and pathways. These may include:

Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.

Pathways: Biological pathways that are affected by the compound, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,5,7,8-tetramethyl-2-(piperazine-1-carbonyl)-3,4-dihydro-2H-1-benzopyran-6-ol: The non-hydrochloride form of the compound.

2,5,7,8-tetramethyl-2-(piperazine-1-carbonyl)-3,4-dihydro-2H-1-benzopyran-6-ol acetate: An acetate derivative with potentially different properties.

Uniqueness

2,5,7,8-tetramethyl-2-(piperazine-1-carbonyl)-3,4-dihydro-2H-1-benzopyran-6-ol hydrochloride is unique due to its specific combination of functional groups and its potential applications across various fields. Its hydrochloride form may also confer different solubility or stability properties compared to other derivatives.

Biologische Aktivität

2,5,7,8-Tetramethyl-2-(piperazine-1-carbonyl)-3,4-dihydro-2H-1-benzopyran-6-ol hydrochloride, also known as Sul-121 HCl, is a synthetic compound with a complex structure that includes a benzopyran core and a piperazine moiety. This compound has garnered attention due to its significant biological activities, particularly in the fields of pulmonology and neuroprotection.

The biological activity of Sul-121 HCl is primarily attributed to its ability to modulate various biochemical pathways. It has been shown to inhibit airway inflammation and hyperresponsiveness, which are critical characteristics of Chronic Obstructive Pulmonary Disease (COPD) . The compound acts by preventing LPS-induced airway neutrophilia and hyperresponsiveness by up to 60% and 90%, respectively .

Moreover, Sul-121 HCl exhibits neuroprotective properties by modulating oxidative stress and inflammation pathways associated with neurodegenerative diseases and stroke . This dual action highlights its potential therapeutic applications in both respiratory and neurological disorders.

Biological Activity Overview

The compound has been studied for various biological activities:

- Anti-inflammatory Effects : Inhibition of airway inflammation in COPD models.

- Neuroprotection : Potential to protect against oxidative stress in neurodegenerative conditions.

- Antiproliferative Properties : Exhibits cytotoxic effects against certain cancer cell lines.

In Vivo Studies

In experimental models focused on COPD, Sul-121 HCl was administered via inhalation. The results demonstrated significant reductions in inflammatory markers and improved lung function metrics .

In Vitro Studies

In vitro assays have shown that Sul-121 HCl interacts with various biological targets. For example, it has been evaluated for its antiproliferative effects against human cancer cell lines using the SRB assay. The following table summarizes some key findings:

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| A549 (Lung) | 15.4 | Moderate cytotoxicity |

| HT-29 (Colon) | 12.3 | Significant growth inhibition |

| HeLa (Cervical) | 18.7 | Mild cytotoxicity |

These results indicate that Sul-121 HCl possesses selective toxicity towards certain cancer cells while maintaining tolerable levels against non-cancerous cells .

Structure-Activity Relationship (SAR)

The structure of Sul-121 HCl plays a crucial role in its biological activity. The presence of the piperazine and benzopyran moieties is essential for its pharmacological effects. Comparative analysis with structurally similar compounds reveals the following insights:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Hydroxyflavone | Flavonoid structure without piperazine | Known for antioxidant properties |

| 7-Methoxyflavone | Methoxy group on flavonoid core | Exhibits anti-inflammatory effects |

| 4'-Methylthiochalcone | Chalcone structure with sulfur attachment | Potential antitumor activities |

These compounds share a common theme of being investigated for therapeutic potential but differ in their functional groups and resultant biological activities .

Eigenschaften

IUPAC Name |

(6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)-piperazin-1-ylmethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O3.ClH/c1-11-12(2)16-14(13(3)15(11)21)5-6-18(4,23-16)17(22)20-9-7-19-8-10-20;/h19,21H,5-10H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLQHNEVLWPLIKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(CCC(O2)(C)C(=O)N3CCNCC3)C(=C1O)C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.